molecular formula C22H26N2O5 B5023887 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B5023887
M. Wt: 398.5 g/mol
InChI Key: QNUAZAMCXMBPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as TPNPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TPNPB belongs to a class of compounds known as benzamides, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, this compound has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, this compound has also been shown to have some limitations in terms of its solubility and stability, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of research is the development of more potent and selective analogs of this compound that may have improved anti-cancer activity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues. Finally, studies are needed to evaluate the potential clinical applications of this compound in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 2,4,5-trimethoxybenzoyl chloride with piperidine, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is obtained after purification using a series of chromatographic techniques.

Scientific Research Applications

2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2,4,5-trimethoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-18-14-20(29-3)19(28-2)13-17(18)21(25)23-16-9-7-15(8-10-16)22(26)24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUAZAMCXMBPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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